molecular formula C12H9NO6 B11857179 Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11857179
M. Wt: 263.20 g/mol
InChI Key: OIDQTXCUSWMZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base, followed by nitration. The reaction conditions often include:

    Base: Commonly used bases include pyridine or triethylamine.

    Solvent: Solvents such as dichloromethane or chloroform are frequently used.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-4H-chromene-2-carboxylate
  • Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 2-amino-4-oxo-4H-chromene-3-carboxylate

Uniqueness

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the nitro group at the 7th position. This nitro group imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Biological Activity

Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a nitro group at the 7-position and a carboxylate ester at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N1O5. Its structure allows it to participate in various chemical reactions, enhancing its potential biological activities. The presence of the nitro group significantly affects its reactivity and biological profile compared to other chromene derivatives .

Property Value
Molecular FormulaC12H9N1O5
Functional GroupsNitro, Ester
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies on related chromene derivatives have shown promising results against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents like etoposide . The mechanism may involve the induction of apoptosis through caspase activation and cell cycle arrest.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, making it a candidate for further exploration in treating infections. The nitro group is believed to play a critical role in its antimicrobial activity by disrupting bacterial cellular processes.

Antioxidant Effects

This compound demonstrates antioxidant properties that can mitigate oxidative stress within cells. This activity is crucial for protecting cells from damage caused by free radicals, thereby contributing to its potential therapeutic applications in various diseases related to oxidative stress .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits cytotoxicity with IC50 values significantly lower than those of established drugs like etoposide.
    • The compound's effects were assessed using the MTT assay across multiple cancer cell lines, confirming its potential as an anticancer agent .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing promising inhibition zones indicative of its antimicrobial efficacy. These results suggest that it could serve as a lead compound for developing new antibiotics .
  • Antioxidant Activity :
    • Various assays have confirmed the antioxidant capacity of this compound, highlighting its ability to scavenge free radicals effectively. This property is particularly relevant for applications in preventing oxidative damage in cells .

Properties

Molecular Formula

C12H9NO6

Molecular Weight

263.20 g/mol

IUPAC Name

ethyl 7-nitro-4-oxochromene-2-carboxylate

InChI

InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-4-3-7(13(16)17)5-10(8)19-11/h3-6H,2H2,1H3

InChI Key

OIDQTXCUSWMZPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.